(2-Phenylpyridin-4-yl)methanol
Overview
Description
“(2-Phenylpyridin-4-yl)methanol” is a chemical compound with the molecular formula C12H11NO and a molecular weight of 185.22200 . It is also known by the synonym "2-Phenylpyridine-4-methanol" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 12 carbon atoms, 11 hydrogen atoms, and 1 nitrogen atom . The exact mass is 185.08400 .Scientific Research Applications
Synthesis and Catalysis
Synthesis of Complex Molecules : (2-Phenylpyridin-4-yl)methanol is utilized in the synthesis of complex molecules. For example, it is used in the preparation of various derivatives via reactions such as the aza-Piancatelli rearrangement and the Heck reaction. These reactions are crucial for the construction of complex molecular structures in organic chemistry (Evans, 2007).
Catalytic Activity : This compound demonstrates significant catalytic activity. It is involved in reactions like the carbonylation of methanol, where it acts as a ligand in carbonylrhodium complexes, influencing the reaction rate and product yield (Kumari et al., 2002).
Optical and Electron Studies
Phosphorescence and Electron Spin Resonance : The compound has been studied for its phosphorescent properties and electron spin resonance, particularly in triplet states. These studies are vital for understanding the electronic and optical behaviors of aromatic compounds (Yagi et al., 1982).
Optical Interactions with Metal Cations : Research has been conducted on the interactions of derivatives of this compound with various metal cations. These studies are important for applications in sensing and material science (Carroll & Braddock-Wilking, 2013).
Properties
IUPAC Name |
(2-phenylpyridin-4-yl)methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-9-10-6-7-13-12(8-10)11-4-2-1-3-5-11/h1-8,14H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAJBPNOPUTXYJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CC(=C2)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583118 | |
Record name | (2-Phenylpyridin-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4634-12-2 | |
Record name | (2-Phenylpyridin-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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